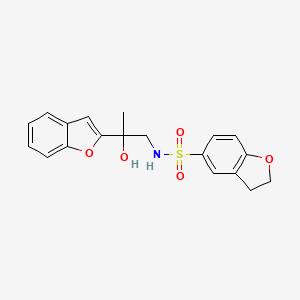

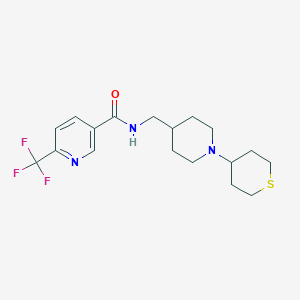

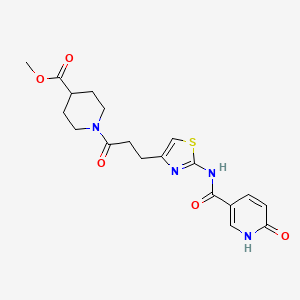

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofurans can be synthesized by various methods. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, benzofuran itself is a colorless liquid and a component of coal tar .Applications De Recherche Scientifique

Ocular Hypotensive Agents

Derivatives of benzo[b]thiophene-2-sulfonamide, structurally related to benzofuran sulfonamides, have been investigated for their utility as topically active inhibitors of ocular carbonic anhydrase, aiming to treat glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide showed potent ocular hypotensive activities, marking them as candidates for clinical evaluation (Graham et al., 1989).

Antimicrobial Activity

Sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated in vitro activity against a variety of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The study highlights the potential of sulfonamide derivatives in combating bacterial infections (Krátký et al., 2012).

Tubulin Polymerization Inhibitors with Anticancer Activity

A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for anticancer activity. These compounds, particularly those derived from caffeic acid methyl ester, showed promising activity against leukemia and breast cancer cell lines by inhibiting tubulin polymerization. This indicates their potential as antimitotic and antitumor agents (Pieters et al., 1999).

Novel Metabolic Pathway for Sulfonamide Antibiotics Degradation

Research on Microbacterium sp. strain BR1 uncovered an unusual degradation pathway for sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation followed by fragmentation. This finding is significant for understanding how sulfonamide antibiotics may be eliminated from the environment, thereby mitigating the spread of antibiotic resistance (Ricken et al., 2013).

Carbonic Anhydrase Inhibition for Antitumor Applications

Benzofuran-based derivatives were designed and synthesized as carbonic anhydrase inhibitors (CAIs), targeting the tumor-associated isoform IX. These compounds, specifically those with 2-methylbenzofuran or 5-bromobenzofuran tails, demonstrated potent inhibition of the CA IX isoform, suggesting their utility in cancer treatment (Shaldam et al., 2021).

Mécanisme D'action

Target of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit tumor growth .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects on different types of cancer cells .

Orientations Futures

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel benzofuran derivatives with enhanced biological activities and developing efficient methods for their synthesis.

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-19(21,18-11-13-4-2-3-5-17(13)25-18)12-20-26(22,23)15-6-7-16-14(10-15)8-9-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIAORVUGJUDQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)

![N-(2,5-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2746530.png)

![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2746539.png)

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)